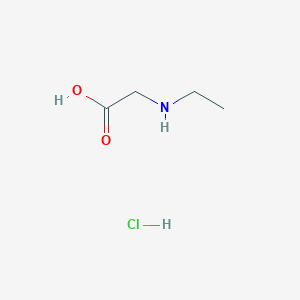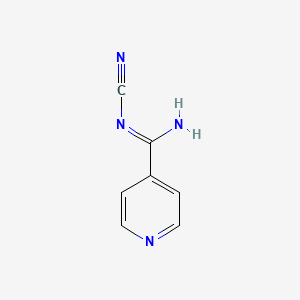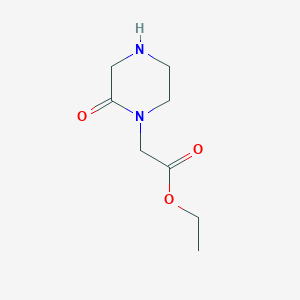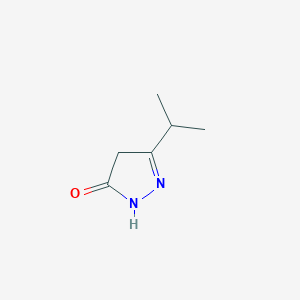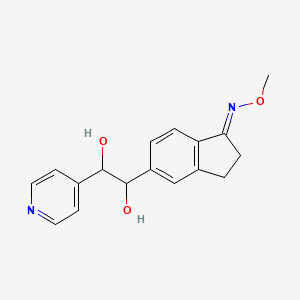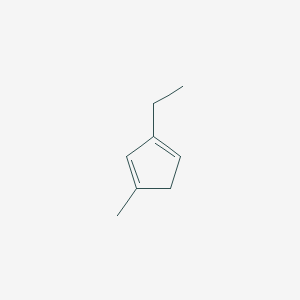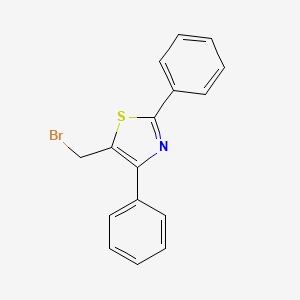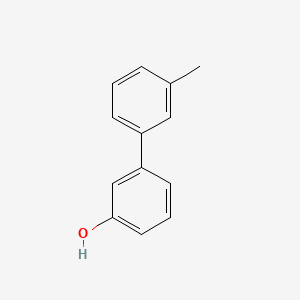
3-(3-甲基苯基)苯酚
描述
3-(3-Methylphenyl)phenol is a chemical compound with the CAS Number: 93254-86-5 and a molecular weight of 184.24 . Its IUPAC name is 3’-methyl [1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenyl)phenol is not directly available. However, the structure of a similar compound, Phenol, 3-methyl-, is available . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Phenols, including 3-(3-Methylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Methylphenyl)phenol are not directly available. However, it has a molecular weight of 184.24 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .
科学研究应用
化学合成
“3-(3-甲基苯基)苯酚” 是一种化学化合物,其分子式为 C13H12O . 由于其独特的结构和性质,它被用于各种化学合成过程 . , 使其适用于精确且高质量的化学反应。
废水处理
“3-(3-甲基苯基)苯酚” 在废水处理中发挥着重要作用,特别是在去除酚类化合物方面 . 油类废水中的酚类化合物具有高度毒性和难降解性 . 碱性预水解使这些化合物更容易受到攻击和破坏 . 该过程将醛转化为间甲苯甲醇,这有利于被聚合氯化铝(PAC)捕获 . 树脂对水解物质的吸附能力提高到 47,000 mg L −1,可再生率为 93% . 这项技术降低了树脂流入的浓度负担,并控制了吸附物质的分子大小以进行再净化 .
作用机制
Target of Action
Phenolic compounds, a group to which this compound belongs, are known to interact with various proteins and enzymes in biological systems .
Mode of Action
The specific mode of action of 3-(3-Methylphenyl)phenol is not well-documented. Phenolic compounds generally exert their effects through interactions with cellular targets, leading to changes in cell function. These interactions can involve binding to proteins or enzymes, altering their function and leading to downstream effects .
Biochemical Pathways
Phenolic compounds like 3-(3-Methylphenyl)phenol can be involved in various biochemical pathways. They are often part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of secondary metabolites in plants
Pharmacokinetics
Phenolic compounds are generally known to have good bioavailability due to their lipophilic nature .
Result of Action
Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
安全和危害
Phenol, a similar compound to 3-(3-Methylphenyl)phenol, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .
未来方向
The future directions of 3-(3-Methylphenyl)phenol are not directly available. However, the newly developed synthetic cathinones, which are analogs and replacements for once-popular compounds, may become more popular in the future and could become a significant threat to health and life .
生化分析
Biochemical Properties
3-(3-Methylphenyl)phenol plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and laccases, which catalyze the oxidation of phenolic compounds. These interactions often result in the formation of phenoxy radicals, which can further react to form complex polymeric structures. Additionally, 3-(3-Methylphenyl)phenol can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
3-(3-Methylphenyl)phenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-(3-Methylphenyl)phenol can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
The molecular mechanism of 3-(3-Methylphenyl)phenol involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. For example, 3-(3-Methylphenyl)phenol can inhibit the activity of certain oxidases, reducing the production of ROS. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methylphenyl)phenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Methylphenyl)phenol can degrade into various metabolites, which may have different biological activities. Long-term exposure to 3-(3-Methylphenyl)phenol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)phenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
3-(3-Methylphenyl)phenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and biological activity. Additionally, 3-(3-Methylphenyl)phenol can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-(3-Methylphenyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)phenol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-(3-Methylphenyl)phenol can accumulate in the mitochondria, where it can modulate mitochondrial function and ROS production. Its localization can also influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
3-(3-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKCKBNYAFHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602460 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93254-86-5 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



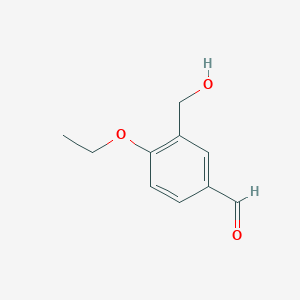
![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
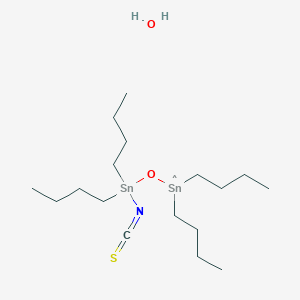
![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)
